N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ACETAMIDE
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Overview
Description
N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ACETAMIDE typically involves the reaction of 2-(diethylamino)ethylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with 2-aminobenzimidazole to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ACETAMIDE can be compared with other similar compounds such as:
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Similar in structure but with different functional groups, leading to different chemical properties and applications.
4-Amino-N-[2-(diethylamino)ethyl]benzamide: Shares the diethylaminoethyl group but differs in the core structure, resulting in different biological activities.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-4-18(5-2)10-11-19-14-9-7-6-8-13(14)17-15(19)16-12(3)20/h6-9H,4-5,10-11H2,1-3H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVNUZLWRHYBBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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